N4,N4'-Bis(4-bromophenyl)-[1,1'-biphenyl]-4,4'-disulfonamide
Description
N4,N4’-Bis(4-bromophenyl)-[1,1’-biphenyl]-4,4’-disulfonamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes bromophenyl and biphenyl groups connected through sulfonamide linkages. Its molecular formula is C24H18Br2N2O4S2, and it has a molecular weight of 606.35 g/mol.
Properties
IUPAC Name |
N-(4-bromophenyl)-4-[4-[(4-bromophenyl)sulfamoyl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Br2N2O4S2/c25-19-5-9-21(10-6-19)27-33(29,30)23-13-1-17(2-14-23)18-3-15-24(16-4-18)34(31,32)28-22-11-7-20(26)8-12-22/h1-16,27-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHQGPZLSQIGIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br)S(=O)(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Br2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4’-Bis(4-bromophenyl)-[1,1’-biphenyl]-4,4’-disulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4,4’-diaminobiphenyl under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N4,N4’-Bis(4-bromophenyl)-[1,1’-biphenyl]-4,4’-disulfonamide may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N4,N4’-Bis(4-bromophenyl)-[1,1’-biphenyl]-4,4’-disulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The sulfonamide groups can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation Reactions: Sulfone derivatives are the major products.
Reduction Reactions: Amine derivatives are formed as the primary products.
Scientific Research Applications
N4,N4’-Bis(4-bromophenyl)-[1,1’-biphenyl]-4,4’-disulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: It is utilized in the production of advanced materials, including specialty coatings and electronic components.
Mechanism of Action
The mechanism of action of N4,N4’-Bis(4-bromophenyl)-[1,1’-biphenyl]-4,4’-disulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their activity. Additionally, the bromophenyl groups may interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N4,N4’-Bis(4-chlorophenyl)-[1,1’-biphenyl]-4,4’-disulfonamide
- N4,N4’-Bis(4-fluorophenyl)-[1,1’-biphenyl]-4,4’-disulfonamide
- N4,N4’-Bis(4-methylphenyl)-[1,1’-biphenyl]-4,4’-disulfonamide
Uniqueness
N4,N4’-Bis(4-bromophenyl)-[1,1’-biphenyl]-4,4’-disulfonamide is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atoms enhance the compound’s ability to participate in substitution reactions and may also influence its binding interactions with biological targets, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
